molecular formula C7H12F3N B2665098 [3-(Trifluoromethyl)cyclopentyl]methanamine CAS No. 1461706-09-1

[3-(Trifluoromethyl)cyclopentyl]methanamine

Cat. No.: B2665098
CAS No.: 1461706-09-1
M. Wt: 167.175
InChI Key: KCEHTRCWTGSFSC-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C7H12F3N It is characterized by a cyclopentyl ring substituted with a trifluoromethyl group and an amine group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)cyclopentyl]methanamine typically involves the introduction of a trifluoromethyl group into a cyclopentyl ring followed by the attachment of a methanamine group. One common method involves the reaction of cyclopentylmagnesium bromide with trifluoromethyl iodide to form 3-(trifluoromethyl)cyclopentane. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form cyclopentylmethanamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized cyclopentylmethanamine compounds .

Scientific Research Applications

[3-(Trifluoromethyl)cyclopentyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the amine group can interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Chloromethyl)cyclopentylmethanamine: Substitutes a chlorine atom for the trifluoromethyl group, leading to different reactivity and applications.

    3-(Methyl)cyclopentylmethanamine:

Uniqueness

The presence of the trifluoromethyl group in [3-(Trifluoromethyl)cyclopentyl]methanamine imparts unique properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds .

Properties

IUPAC Name

[3-(trifluoromethyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)6-2-1-5(3-6)4-11/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHTRCWTGSFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-09-1
Record name [3-(trifluoromethyl)cyclopentyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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